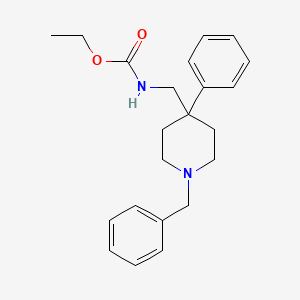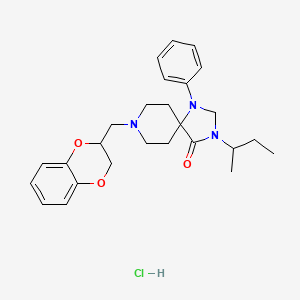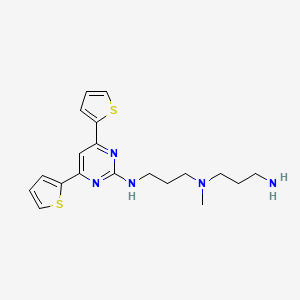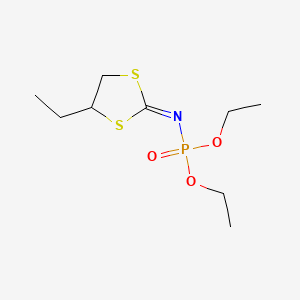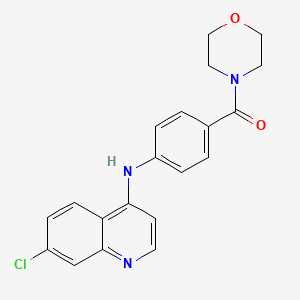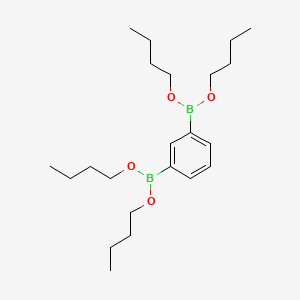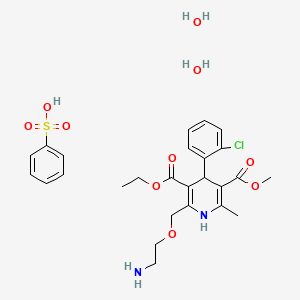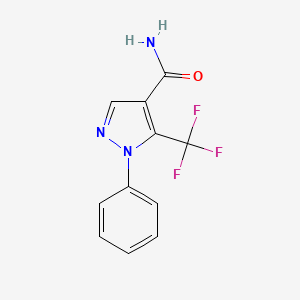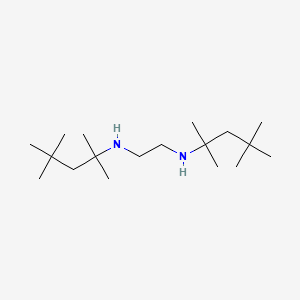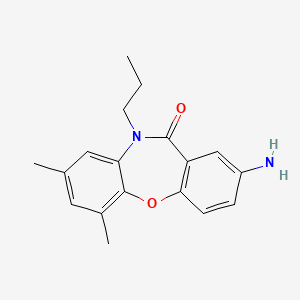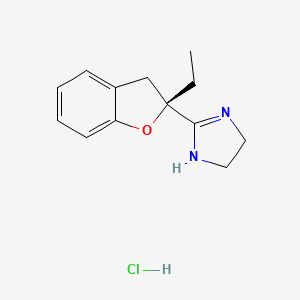
Efaroxan hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Efaroxan hydrochloride, ®-, is a potent and selective α2-adrenoceptor antagonist and imidazoline I1 receptor ligand. It is widely studied for its pharmacological effects, particularly in the regulation of insulin secretion and cardiovascular functions. The compound’s molecular formula is C13H16N2O•HCl, and it has a molecular weight of 252.74 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of efaroxan hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The synthesis begins with the formation of the benzofuran ring, which is achieved through cyclization reactions involving appropriate precursors.
Imidazole Ring Formation: The imidazole ring is then introduced via a condensation reaction with suitable reagents.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of efaroxan hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Efaroxan hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert efaroxan hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of efaroxan hydrochloride, each with distinct pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Efaroxan hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of α2-adrenoceptor antagonists and imidazoline receptor ligands.
Biology: The compound is employed in research on insulin secretion and pancreatic β-cell function.
Medicine: Efaroxan hydrochloride is investigated for its potential therapeutic effects in diabetes and cardiovascular diseases.
Industry: It is used in the development of new pharmacological agents targeting α2-adrenoceptors and imidazoline receptors.
Wirkmechanismus
Efaroxan hydrochloride exerts its effects primarily through antagonism of α2-adrenoceptors and binding to imidazoline I1 receptors. This leads to the inhibition of ATP-sensitive potassium channels in pancreatic β-cells, resulting in increased insulin secretion . Additionally, its interaction with imidazoline receptors influences cardiovascular functions by modulating blood pressure and vascular tone .
Vergleich Mit ähnlichen Verbindungen
Idazoxan: Another α2-adrenoceptor antagonist with similar pharmacological properties.
Cirazoline: An α1-adrenoceptor agonist and α2-adrenoceptor antagonist.
Guanabenz: An α2-adrenoceptor agonist with distinct effects on blood pressure regulation.
Uniqueness: Efaroxan hydrochloride is unique due to its dual action as an α2-adrenoceptor antagonist and imidazoline I1 receptor ligand. This dual mechanism allows it to modulate both insulin secretion and cardiovascular functions, making it a valuable compound in pharmacological research .
Eigenschaften
CAS-Nummer |
184868-75-5 |
|---|---|
Molekularformel |
C13H17ClN2O |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H/t13-;/m1./s1 |
InChI-Schlüssel |
DWOIUCRHVWIHAH-BTQNPOSSSA-N |
Isomerische SMILES |
CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3.Cl |
Kanonische SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


